molecular formula C20H24N2O B15013349 3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide CAS No. 332898-06-3

3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

Cat. No.: B15013349
CAS No.: 332898-06-3
M. Wt: 308.4 g/mol
InChI Key: KGBIKLHPMHBCMC-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide is an organic compound with the molecular formula C20H24N2O. It is a member of the amide family, characterized by the presence of a cyclopentyl group, a pyridinylmethyl group, and a phenyl group attached to a propanamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

332898-06-3

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C20H24N2O/c23-20(10-7-16-3-1-2-4-16)22-19-8-5-17(6-9-19)15-18-11-13-21-14-12-18/h5-6,8-9,11-14,16H,1-4,7,10,15H2,(H,22,23)

InChI Key

KGBIKLHPMHBCMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Origin of Product

United States

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